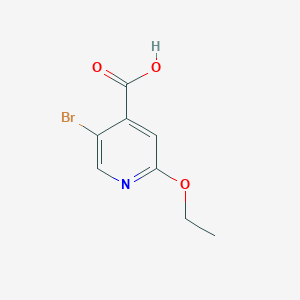

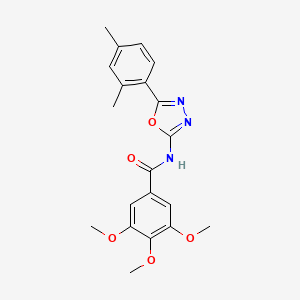

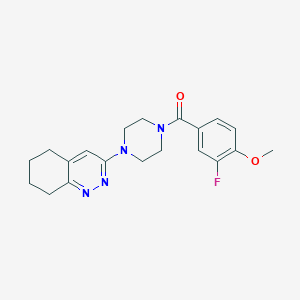

![molecular formula C19H24N2O3 B2645541 Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate CAS No. 1378979-76-0](/img/structure/B2645541.png)

Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-cyanospiro[chroman-4,4’-piperidine]-1’-carboxylate is a chemical compound with the molecular formula C19H24N2O3 . It is used for research purposes and in the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-cyanospiro[chroman-4,4’-piperidine]-1’-carboxylate is complex, with a spiro[chroman-4,4’-piperidine] core and a tert-butyl carboxylate group . The exact linear structure formula and InChI Key are not provided .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2-cyanospiro[chroman-4,4’-piperidine]-1’-carboxylate are not fully described in the available resources. The molecular weight is 328.41 . The boiling point and other properties are not specified .科学的研究の応用

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

The compound's synthesis is crucial in developing acetyl-CoA carboxylase inhibitors, highlighting its potential in medical research targeting metabolic disorders. The synthesis involves a streamlined process from ethyl 3-amino-1H-pyrazole-4-carboxylate, producing pyrazolo-fused spirolactams. This synthesis pathway is notable for its efficiency and the production of novel ACC inhibitors (Huard et al., 2012).

Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones

This research outlines a synthetic route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid to spiro[indole-3,4′-piperidin]-2-one, a structure relevant for pharmacological applications. The process involves anilide formation, N(1)-protection, and intramolecular cyclization, showcasing the versatility of tert-butyl 2-cyanospiro compounds in synthesizing complex molecular architectures (Freund & Mederski, 2000).

Synthesis of Key Intermediates for Vandetanib

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, underscores the compound's role in the synthesis of pharmaceuticals. The described method through acylation, sulfonation, and substitution offers insights into the practical applications of tert-butyl 2-cyanospiro compounds in drug development (Wang et al., 2015).

Development of Anticancer Drug Intermediates

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, demonstrates the compound's significance in cancer research. The high yield and rapid synthesis method offer a promising route for developing novel anticancer agents (Zhang et al., 2018).

Enantioselective Synthesis of 4-Hydroxypipecolate

The compound serves as a precursor in the enantioselective synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives, crucial for bioactive molecule development. This research illustrates the role of tert-butyl 2-cyanospiro compounds in synthesizing enantiomerically pure substances, a key aspect of medicinal chemistry (Marin et al., 2004).

Safety and Hazards

Tert-butyl 2-cyanospiro[chroman-4,4’-piperidine]-1’-carboxylate should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture. The container should be kept tightly closed and stored in the original container. It is also recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

特性

IUPAC Name |

tert-butyl 2-cyanospiro[2,3-dihydrochromene-4,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-18(2,3)24-17(22)21-10-8-19(9-11-21)12-14(13-20)23-16-7-5-4-6-15(16)19/h4-7,14H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWVLQLCTIAUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

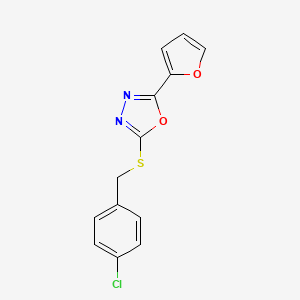

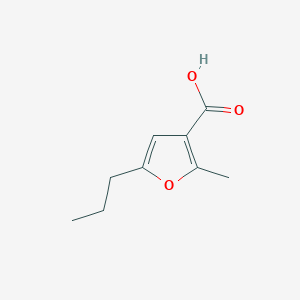

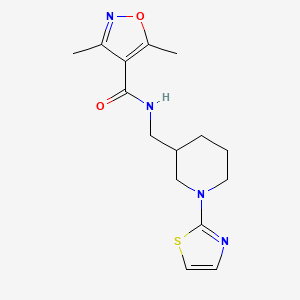

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)

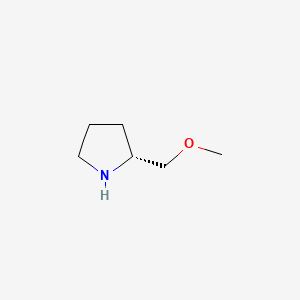

![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)

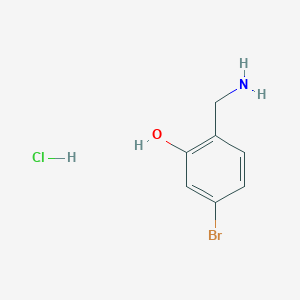

![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)